molecular formula C14H12N2O4 B1607317 4-Methoxy-3-nitro-N-phenylbenzamide CAS No. 97-32-5

4-Methoxy-3-nitro-N-phenylbenzamide

Cat. No. B1607317
CAS RN: 97-32-5
M. Wt: 272.26 g/mol
InChI Key: YKOCPBMVMBUTAX-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitro-N-phenylbenzamide is a nitrated benzamide . It is a light tan solid . Organic amides/imides react with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .


Molecular Structure Analysis

The molecular formula of 4-Methoxy-3-nitro-N-phenylbenzamide is C15H15NO3 . The molecular weight is 257.2845 .


Chemical Reactions Analysis

4-Methoxy-3-nitro-N-phenylbenzamide is a nitrated benzamide . It reacts with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents . Amides are very weak bases (weaker than water) .


Physical And Chemical Properties Analysis

4-Methoxy-3-nitro-N-phenylbenzamide is a light tan solid . It may be sensitive to prolonged exposure to air . It is insoluble in water .

Scientific Research Applications

Corrosion Inhibition

4-Methoxy-3-nitro-N-phenylbenzamide, as part of N-Phenyl-benzamide derivatives, demonstrates significant utility in corrosion inhibition. A study highlighted the impact of methoxy and nitro substituents on the inhibition behavior of these derivatives for mild steel corrosion in acidic conditions. The presence of a methoxy substituent was found to enhance the inhibition efficiency. These compounds acted as interface corrosion inhibitors, with high adsorption values and negative free energy values, suggesting a strong and spontaneous adsorption at metal/electrolyte interfaces. Electrochemical and surface analyses supported these findings, indicating their potential in protecting metals from corrosive environments (Mishra et al., 2018).

Synthesis and Characterization

Molecular Modeling and Spectroscopy

4-Methoxy-3-nitro-N-phenylbenzamide and its derivatives have been subjects of molecular modeling and spectroscopy studies. These studies aim to understand the structural and electronic properties of these compounds. For example, a study on 5-chloro-2-methoxy-N-phenylbenzamide derivatives used spectroscopic analyses and molecular modeling to elucidate their 3D structural configurations and potential medicinal applications. Such research contributes to the understanding of the physical and chemical properties of these compounds, which is crucial for their application in various scientific fields (Galal et al., 2018).

Application in Organic Synthesis

The utility of 4-Methoxy-3-nitro-N-phenylbenzamide in organic synthesis is evident in various studies. It has been used in the synthesis of coordination compounds and cyclometalated complexes. These compounds find applications in catalysis and material science. For instance, the synthesis of cyclometalated rhodium, iridium, and ruthenium complexes using N-methoxy-4-nitrobenzamide highlights its role in creating complexes that are key intermediates in C–H bond functionalization reactions (Zhou et al., 2018).

Safety And Hazards

This chemical is probably combustible . It may be sensitive to prolonged exposure to air . It is recommended to keep this material in a tightly-closed container under an inert atmosphere, and store it at refrigerated temperatures . In case of small spills and leakage, it is recommended to dampen the solid spill material with acetone, then transfer the dampened material to a suitable container .

properties

IUPAC Name

4-methoxy-3-nitro-N-phenylbenzamide
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InChI

InChI=1S/C14H12N2O4/c1-20-13-8-7-10(9-12(13)16(18)19)14(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOCPBMVMBUTAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12N2O4
Record name 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE
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DSSTOX Substance ID

DTXSID7025558
Record name 4-Methoxy-3-nitro-N-phenylbenzamide
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Molecular Weight

272.26 g/mol
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Physical Description

4-methoxy-3-nitro-n-phenylbenzamide is a light tan solid. (NTP, 1992)
Record name 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE
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Solubility

less than 0.1 mg/mL at 59 °F (NTP, 1992)
Record name 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE
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Product Name

4-Methoxy-3-nitro-N-phenylbenzamide

CAS RN

97-32-5
Record name 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE
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Record name Benzamide, 4-methoxy-3-nitro-N-phenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Larsson, D Fraccalvieri, CD Andersson… - … Science and Pollution …, 2018 - Springer
We have developed a virtual screening procedure to identify potential ligands to the aryl hydrocarbon receptor (AhR) among a set of industrial chemicals. AhR is a key target for dioxin-…
Number of citations: 16 link.springer.com
E Zeiger, B Anderson, S Haworth… - Environmental and …, 1992 - Wiley Online Library
311 chemicals were tested under code, for mutagenicity, in Salmonella typhimurium; 35 of the chemicals were tested more than once in the same or different laboratories. The tests …
Number of citations: 543 onlinelibrary.wiley.com
N Abdo - 2014 - cdr.lib.unc.edu
Incorporation of novel toxicity screening approaches is a crucial tool for tackling the complex contemporary challenges in evaluating the human health hazards of exposure to chemicals…
Number of citations: 2 cdr.lib.unc.edu
N Abdo, M Xia, CC Brown, O Kosyk, R Huang… - researchgate.net
Figure S2. Illustrative fits for cytotoxicity estimation, with fits and EC10 point estimate (vertical lines) shown in grey. The top and bottom rows show instances of cytotoxic compounds. The …
Number of citations: 0 www.researchgate.net
CHG Allen, A Koutsoukas, I Cortés-Ciriano, DS Murrell… - 2016 - repository.cam.ac.uk
… ,97-32-5,4-methoxy-3-nitro-N-phenylbenzamide,C(=O)(Nc1ccccc1)c2ccc(OC)c(c2)[N+](=O)[O-],"InChI=1/C14H12N2O4/c1-20-13-8-7-10(9-12(13)16(18)19)14(17)15-11-5-3-2-4-6-11/h2…
Number of citations: 2 www.repository.cam.ac.uk

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